molecular formula C14H19N3O2S B2944539 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1226435-71-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2944539
CAS No.: 1226435-71-7
M. Wt: 293.39
InChI Key: BMSOCOHIGBXUBV-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, an ethyl chain linked to the pyrazole nitrogen, and a phenylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:

  • Preparation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylene and dimethylhydrazine.

  • Ethyl Ester Formation: The pyrazole is then reacted with ethyl chloroformate to form the ethyl ester.

  • Sulfonamide Formation: The ethyl ester is subsequently treated with phenylmethanesulfonyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green solvents can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Sulfonyl Chlorides: Resulting from oxidation reactions.

  • Amines: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole: A simpler pyrazole derivative without the sulfonamide group.

  • Phenylmethanesulfonamide: A sulfonamide without the pyrazole ring.

  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide: A similar compound with an acetamide group instead of a sulfonamide group.

Uniqueness: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is unique due to its combination of the pyrazole ring and the sulfonamide group, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-12-10-13(2)17(16-12)9-8-15-20(18,19)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSOCOHIGBXUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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